Captopril EP Impurity C

HPLC Relative Retention Time Pharmacopoeial Monograph

Captopril EP Impurity C, chemically defined as (2RS)-2-methyl-3-sulfanylpropanoic acid (3-mercapto-2-methylpropanoic acid), is a process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor captopril. It is a low-molecular-weight thiol-carboxylic acid (C₄H₈O₂S; MW 120.17) that represents the racemic acid fragment used in captopril synthesis.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 26473-47-2
Cat. No. B193043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril EP Impurity C
CAS26473-47-2
Synonyms3-mercapto-2-methylpropionate
3-mercapto-2-methylpropionic acid
3-mercapto-2-methylpropionic acid, monocalcium salt
3-mercapto-2-methylpropionic acid, monopotassium salt
3-mercapto-2-methylpropionic acid, monosodium salt
MMPA
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)O
InChIInChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
InChIKeyMHRDCHHESNJQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





Captopril EP Impurity C (CAS 26473-47-2): A Pharmacopoeial Reference Standard for ACE Inhibitor Quality Control


Captopril EP Impurity C, chemically defined as (2RS)-2-methyl-3-sulfanylpropanoic acid (3-mercapto-2-methylpropanoic acid), is a process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor captopril [1]. It is a low-molecular-weight thiol-carboxylic acid (C₄H₈O₂S; MW 120.17) that represents the racemic acid fragment used in captopril synthesis [2]. As a European Pharmacopoeia (EP) reference standard, it is supplied with full characterization data compliant with regulatory guidelines and is intended exclusively for laboratory use as prescribed in the EP monograph for captopril [1][2].

Identified as Captopril EP Impurity C CRS
Required for EP system suitability testing
Supplied with pharmacopoeial certificate of analysis

Why Captopril EP Impurity C Cannot Be Replaced by Other Captopril-Related Substances in Analytical Method Development


Captopril EP Impurity C is not interchangeable with other captopril impurities such as Impurity A (captopril disulfide), Impurity B, D, or E because each impurity possesses a distinct chemical structure, chromatographic retention behavior, and regulatory acceptance limit defined in the European Pharmacopoeia monograph [1]. Substituting Impurity C with another captopril-related substance would invalidate system suitability tests, compromise the accuracy of related-substances quantification, and lead to non-compliance with EP specifications, as the monograph explicitly requires the use of Impurity C Chemical Reference Standard (CRS) for peak identification in HPLC analysis [1].

Different relative retention shifts the identification marker, risking system suitability failure.

Regulatory acceptance limits for Impurity C differ from other impurities, invalidating quantification if substituted.

The racemic acid structure is chemically distinct from disulfide or halogenated impurities, altering retention and recovery.

Captopril EP Impurity C (CAS 26473-47-2): Quantifiable Differentiation from Closest Pharmacopoeial Impurity Analogs


Chromatographic Elution Fingerprint: Impurity C Is the Only Specified Impurity Eluting Before Captopril with RRT 0.6

Under the EP-specified HPLC conditions (C18 column, 50°C, phosphoric acid/acetonitrile mobile phase, detection at 210 nm), Captopril EP Impurity C exhibits a relative retention time (RRT) of approximately 0.6 with respect to captopril (retention time about 15 min) [1][2]. This elution position is uniquely distinct from all other named EP impurities: Impurity D (RRT ∼0.8), Impurity E (RRT ∼0.9), Impurity B (RRT ∼1.3), and Impurity A (RRT ∼1.7) [1]. Impurity C is the only specified related substance with RRT < 1.0, providing a definitive chromatographic identifier that cannot be replicated by any other EP-listed captopril impurity.

Elution Position
Method context
RRT ≈ 0.6 (Impurity C vs. captopril)
Definitive peak identification for system suitability.
EP monograph HPLC conditions; unique early-eluting marker distinct from A, B, D, E.
HPLC Relative Retention Time Pharmacopoeial Monograph System Suitability

Regulatory Acceptance Limit: Quantified Maximum Permitted Level of Impurity C in Captopril API

The European Pharmacopoeia monograph for captopril assigns a specific quantitative limit for Impurity C: not more than 1.5 times the area of the corresponding Impurity C peak in reference solution (a), corresponding to a maximum permissible concentration of 0.15% in the drug substance [1]. This limit is identical to those set for Impurities B and D but distinct from Impurity A (1.0%) and unspecified impurities (0.10%) [1]. The defined threshold is legally binding for EP compliance and directly informs ANDA documentation, establishing Impurity C as a critical quality attribute that must be individually monitored and reported.

Acceptance Limit
Specification review
≤ 0.15% (API)
Impurity A: ≤ 1.0% Impurities B, D: ≤ 0.15% Unspecified: ≤ 0.10%
Mandatory threshold for ANDA and EP compliance.
Quantified by area comparison with reference solution (a).
Pharmaceutical Quality Control Impurity Limit ANDAs ICH Q3A

Synthetic Origin: Impurity C as a Racemic Process Intermediate Distinct from Oxidative Degradants

Captopril EP Impurity C is chemically the racemic (2RS) form of the 3-mercapto-2-methylpropanoic acid moiety that is condensed with L-proline to form the captopril molecule [1]. In captopril synthesis, the (S)-enantiomer of this acid is the required building block; any residual racemic starting material carried through the process constitutes Impurity C [2]. This contrasts fundamentally with Impurity A (captopril disulfide), which is the primary oxidative degradation product formed under stress conditions and during long-term storage, with concentrations increasing under all forced degradation conditions except thermal degradation [3]. The process-versus-degradant distinction has direct implications for root-cause investigation during out-of-specification events: elevated Impurity C indicates insufficient chiral purity control during synthesis, while elevated Impurity A signals oxidative instability.

Impurity Origin
Class-level
Racemic process intermediate
vs. Impurity A: oxidative degradation dimer
Distinguishes synthetic inefficiency from oxidative degradation for root-cause investigation.
Based on supplier characterization and literature.
Process Impurity Synthetic Intermediate Degradation Product Captopril Synthesis

Safety Profile: Corrosive and Acute Toxic Classification Requires Dedicated Handling Procedures

Captopril EP Impurity C is classified under GHS as Skin Corrosion Category 1B (causes severe skin burns and eye damage) and carries Storage Class Code 6.1C (combustible, acute toxic Category 3, or compounds causing chronic effects) . This hazard profile is explicitly documented by the issuing pharmacopoeial authority and is provided with the reference standard, distinguishing it from several other captopril impurities that are classified under less stringent storage and handling categories (e.g., Impurity D is shipped at room temperature with storage at 2–8°C, without the corrosive hazard designation) . The corrosive and acute toxic labeling mandates specific personal protective equipment (PPE), ventilation controls, and segregated storage, directly affecting laboratory workflow design and procurement logistics.

Hazard Classification
Data to verify
Skin Corr. 1B / Acute Tox. Cat.3
Impurity D: non-corrosive
Mandates specialized PPE, ventilation, and storage.
Verify with supplied safety documentation.
Safety Data GHS Classification Laboratory Handling Skin Corrosion

Captopril EP Impurity C (CAS 26473-47-2): High-Value Application Scenarios in Pharmaceutical Analysis and Quality Control


EP-System Suitability and Peak Identification in Captopril Related-Substances HPLC

Captopril EP Impurity C CRS is an essential component of Reference Solution (a) prescribed in the EP monograph, used alongside Impurity B and D CRS to identify and quantify related substances in captopril drug substance and finished products [1]. Its characteristic RRT of 0.6 serves as a definitive marker for system suitability; resolution between Impurity C and adjacent peaks must be demonstrated before sample analysis can proceed. Any analytical laboratory performing EP-compliant captopril release testing must procure this exact reference standard.

Abbreviated New Drug Application (ANDA) Method Validation and Quality Control

For generic pharmaceutical manufacturers filing ANDAs for captopril tablets, demonstration of analytical method specificity for Impurity C at the 0.15% threshold is a regulatory prerequisite [1]. The EP Impurity C reference standard enables method validation (AMV), forced degradation studies to confirm that the HPLC method separates Impurity C from captopril and other related substances, and ongoing QC batch release testing. Using an unauthenticated or surrogate impurity standard risks ANDA rejection by regulatory authorities.

Root-Cause Investigation of Process Drift in Captopril API Synthesis

When captopril API batches show elevated Impurity C levels, the racemic nature of this impurity implicates incomplete stereochemical control or carryover of unreacted (RS)-3-mercapto-2-methylpropanoic acid from the coupling step . Procurement of Impurity C reference material with a certified purity value enables accurate quantitation and trending, allowing process chemists to distinguish between synthetic inefficiency (Impurity C) and oxidative degradation (Impurity A) and to implement targeted corrective actions.

Stability-Indicating Method Development for Captopril Formulations

Although Impurity C is a process-related rather than degradation impurity, its inclusion in forced degradation study protocols is necessary to verify that the analytical method can resolve it from degradation products that may co-elute [2]. Method developers require authentic Impurity C standard to spike into stressed samples and confirm that the HPLC method achieves baseline resolution between Impurity C (RRT 0.6), captopril (RRT 1.0), and Impurity A (RRT 1.7), thereby ensuring the method is truly stability-indicating.

Application
Selection Property
Validation Focus
EP System Suitability Testing
Defined chromatographic retention marker
Peak identification and resolution check
ANDA Method Validation
Pharmacopoeial impurity CRS with certified purity
Specificity at regulatory threshold
Process Drift Investigation
Racemic process intermediate identity
Distinguish synthetic from degradation impurities
Stability-Indicating Method Development
Unique early-eluting impurity standard
Resolution from captopril and degradation products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Captopril EP Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.